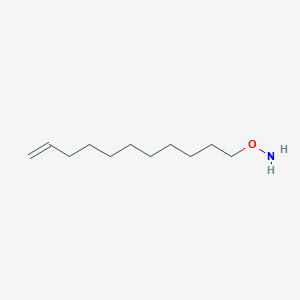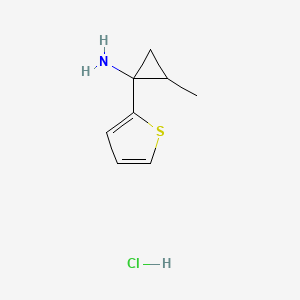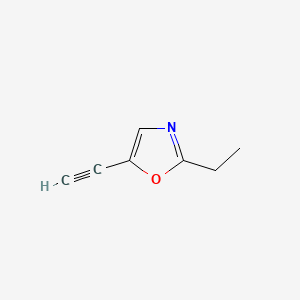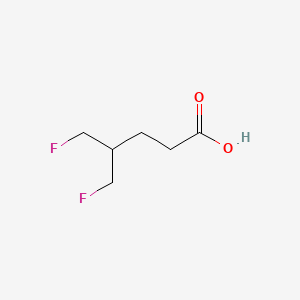![molecular formula C6H5ClN4S B13458288 3-[4-(chloromethyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole](/img/structure/B13458288.png)
3-[4-(chloromethyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(chloromethyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole is a heterocyclic compound that contains both thiazole and triazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties . The presence of both thiazole and triazole rings in a single molecule can enhance its biological activity and make it a valuable compound for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(chloromethyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole typically involves the formation of the thiazole ring followed by the introduction of the triazole ring. One common method involves the reaction of 2-aminothiazole with a chloromethylating agent to form the chloromethyl derivative. This intermediate is then reacted with a suitable triazole precursor under specific conditions to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(chloromethyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its chemical properties and biological activity.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can form an aminomethyl derivative, while oxidation can lead to the formation of sulfoxides or sulfones .
Applications De Recherche Scientifique
3-[4-(chloromethyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[4-(chloromethyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as sulfathiazole and ritonavir.
Triazole Derivatives: Compounds containing the triazole ring, such as fluconazole and voriconazole.
Uniqueness
The uniqueness of 3-[4-(chloromethyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole lies in its combined thiazole and triazole rings, which can enhance its biological activity and make it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further highlight its significance in scientific research and industry .
Propriétés
Formule moléculaire |
C6H5ClN4S |
|---|---|
Poids moléculaire |
200.65 g/mol |
Nom IUPAC |
4-(chloromethyl)-2-(1H-1,2,4-triazol-5-yl)-1,3-thiazole |
InChI |
InChI=1S/C6H5ClN4S/c7-1-4-2-12-6(10-4)5-8-3-9-11-5/h2-3H,1H2,(H,8,9,11) |
Clé InChI |
YVAXZTXBECCXBQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(S1)C2=NC=NN2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,9-Dioxaspiro[5.5]undecane-2-carboxylicacid](/img/structure/B13458209.png)

![Potassium trifluoro(spiro[2.2]pentan-1-yl)borate](/img/structure/B13458228.png)
![methyl (1R,3R,5S)-8-aminobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13458232.png)
![Tert-butyl 1-(hydroxymethyl)-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13458234.png)
amine hydrochloride](/img/structure/B13458239.png)


![1-[4-(Difluoromethyl)phenyl]piperazine dihydrochloride](/img/structure/B13458254.png)

![9,9-Difluoro-1-oxaspiro[5.5]undecane-4-carboxylic acid](/img/structure/B13458277.png)

![2-{6-[2-(4-Methylpiperazin-1-yl)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine trihydrochloride](/img/structure/B13458294.png)
![6-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13458299.png)
